molecular formula C8H7ClN2 B1424205 4-Chloro-2-methyl-1H-pyrrolo[3,2-c]pyridine CAS No. 854018-87-4

4-Chloro-2-methyl-1H-pyrrolo[3,2-c]pyridine

Cat. No. B1424205
CAS RN: 854018-87-4
M. Wt: 166.61 g/mol
InChI Key: GZRNWDOHXHJRDZ-UHFFFAOYSA-N
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Description

4-Chloro-2-methyl-1H-pyrrolo[3,2-c]pyridine, also known as CMPP, is an organochlorine compound belonging to the pyrrolopyridine family of heterocyclic compounds. CMPP is a synthetic molecule with a wide range of applications in the field of science and research. It is used as an intermediate in the synthesis of various compounds, as a ligand in coordination chemistry, and as a catalyst in organic reactions. CMPP is also used in the production of pharmaceuticals, dyes, and other organic compounds.

Scientific Research Applications

Analgesic and Sedative Agents

Pyrrolo[3,4-c]pyridine derivatives, which include “4-Chloro-2-methyl-1H-pyrrolo[3,2-c]pyridine”, have been studied extensively as analgesic and sedative agents .

Treatment of Nervous System Diseases

These compounds have shown potential in treating diseases of the nervous system. This is due to their ability to interact with various receptors and enzymes in the nervous system .

Treatment of Immune System Diseases

Pyrrolo[3,4-c]pyridine derivatives have also been found to be effective in treating diseases of the immune system .

Antidiabetic Activity

These compounds have demonstrated antidiabetic activity, making them potential candidates for the development of new antidiabetic drugs .

Antimycobacterial Activity

The antimycobacterial activity of pyrrolo[3,4-c]pyridine derivatives has been reported, suggesting their potential use in the treatment of mycobacterial infections .

Antiviral Activity

Some derivatives have shown significant anti-HIV-1 activity . For example, ethyl 2-(4-fluorophenethyl)-7-hydroxy-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylate showed significant anti-HIV-1 activity (EC 50 = 1.65 µM) and in vitro therapeutic index TI = 7.98 .

Antitumor Activity

Pyrrolo[3,4-c]pyridine derivatives have been found to have antitumor activities . For instance, the effect of compound 4h on the migration and invasion abilities of 4T1 cells was evaluated through the transwell chamber assay .

Kinase Inhibitory Activity

Pyrrolopyrazine derivatives, which are structurally similar to pyrrolo[3,4-c]pyridine, have shown activity on kinase inhibition . This suggests that “4-Chloro-2-methyl-1H-pyrrolo[3,2-c]pyridine” may also have potential kinase inhibitory activity.

properties

IUPAC Name

4-chloro-2-methyl-1H-pyrrolo[3,2-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2/c1-5-4-6-7(11-5)2-3-10-8(6)9/h2-4,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZRNWDOHXHJRDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40696623
Record name 4-Chloro-2-methyl-1H-pyrrolo[3,2-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40696623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-methyl-1H-pyrrolo[3,2-c]pyridine

CAS RN

854018-87-4
Record name 4-Chloro-2-methyl-1H-pyrrolo[3,2-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40696623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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